N-cyclohexylbenzene-1,2-diamine hydrochloride
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Overview
Description
N-cyclohexylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C12H18N2·HCl It is a derivative of benzene-1,2-diamine, where one of the amino groups is substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylbenzene-1,2-diamine hydrochloride typically involves the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with commercial (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are scalable and can be optimized for higher yields and purity. The use of catalytic hydrogenation and other reduction techniques is common in industrial settings to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroarenes using oxidizing agents like manganese dioxide (MnO2).
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the aromatic ring and the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO2)
Reducing Agents: Zinc (Zn) and hydrochloric acid (HCl)
Substitution Reagents: Various electrophilic and nucleophilic reagents depending on the desired substitution pattern
Major Products
Oxidation Products: Substituted nitroarenes
Reduction Products: Trans- and cis-diaminocyclohexenes
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-cyclohexylbenzene-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and organocatalysts.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexylbenzene-1,2-diamine hydrochloride involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of hydrogen bonds, coordination with metal ions, and participation in redox reactions. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: The parent compound without the cyclohexyl substitution.
Cyclohexane-1,2-diamine: A similar compound where both amino groups are attached to a cyclohexane ring.
N-phenylbenzene-1,2-diamine: Another derivative with a phenyl substitution instead of cyclohexyl.
Uniqueness
N-cyclohexylbenzene-1,2-diamine hydrochloride is unique due to the presence of both aromatic and aliphatic components in its structure. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-N-cyclohexylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h4-5,8-10,14H,1-3,6-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKRDHPMHWEXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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